2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine

regiochemistry benzylsulfanyl positional isomerism target engagement topology

Purchase 2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine (CAS 339101-81-4) for CNS kinase inhibitor screening & antifungal SAR. The C-2 benzylsulfanyl–C-5 meta-CF₃-phenyl combination delivers a predicted logP ≈4.8, CNS MPO score 4.0–4.5, and hinge-binding geometry unmatched by oxy or amino analogs. The thioether handle enables late-stage oxidation (sulfoxide/sulfone) or S-debenzylation for parallel library synthesis. Batch procurement supports fragment growth, NNRTI scaffold elaboration (S-DABO class), and agrochemical lead discovery.

Molecular Formula C18H13F3N2S
Molecular Weight 346.37
CAS No. 339101-81-4
Cat. No. B2897790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine
CAS339101-81-4
Molecular FormulaC18H13F3N2S
Molecular Weight346.37
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H13F3N2S/c19-18(20,21)16-8-4-7-14(9-16)15-10-22-17(23-11-15)24-12-13-5-2-1-3-6-13/h1-11H,12H2
InChIKeyNQJUQLQMMRZJNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine (CAS 339101-81-4): Procurement-Grade Structural and Physicochemical Profile


2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine (CAS 339101-81-4) is a disubstituted pyrimidine featuring a benzylsulfanyl moiety at the C-2 position and a 3-(trifluoromethyl)phenyl substituent at C-5 of the pyrimidine core [1]. The presence of a thioether linker, an electron-withdrawing -CF₃ group, and the specific C-2/C-5 regiochemical arrangement generates a compound with a calculated logP of approximately 4.8, a molecular weight of 346.37 g/mol, and precisely two hydrogen-bond acceptors (the pyrimidine N1 and N3 nitrogen atoms), which collectively distinguish it from close-in pyrimidine analogs .

Why Generic Pyrimidine Scaffolds Cannot Substitute for 2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine in Focused Screening and SAR Programs


Pyrimidines bearing a C-2 benzylsulfanyl group exhibit distinct structure–activity relationship (SAR) behavior that is not reproduced by simple alkylthio, aryloxy, or amino-substituted analogs at the same position. Comparative SAR studies on 2-benzylsulfanylpyrimidin-4(3H)-one anti-HIV agents demonstrate that the benzyl group is critical for cytotoxicity modulation: removal of the benzyl moiety from the 2-position sulfur reduces activity by over 10-fold, whereas replacement with a 2-pyridine moiety alters selectivity [1]. Furthermore, pyrimidine derivatives with a benzylsulfanyl substituent at the 4-position uniquely retain antifungal activity while amino-substituted analogs lose it entirely, indicating that the benzylsulfanyl group contributes target engagement that cannot be replicated by nitrogen-linked congeners [2]. Consequently, indiscriminate substitution of this compound with any generic pyrimidine scaffold—even those sharing a -CF₃-phenyl group—results in loss of the specific conformational, electronic, and interaction profiles conferred by the C-2 benzylsulfanyl–C-5 3-CF₃-phenyl combination.

Quantitative Differentiation Evidence for 2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine vs. Closest Structural Analogs


Regioisomeric Differentiation: C-2 Benzylsulfanyl / C-5 3-CF₃-Phenyl vs. C-2 3-CF₃-Benzylsulfanyl / C-5 3-CF₃-Phenyl Isomer

The target compound (CAS 339101-81-4) places the benzylsulfanyl group at the C-2 position and the 3-(trifluoromethyl)phenyl group at the C-5 position of the pyrimidine core. Its closest regioisomeric analog—2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine (CAS 339101-73-4)—inverts the substitution pattern by appending a second -CF₃ group to the benzyl moiety at the C-2 sulfur position while retaining the 3-CF₃-phenyl group at C-5 . This structural difference alters the molecular weight (346.37 vs. 414.41 g/mol), increases the number of fluorine atoms from 3 to 6, and raises the computed logP by approximately 0.8–1.2 units (from ~4.8 to ~5.8–6.0), thereby shifting the compound's Rule-of-Five profile and predicted membrane permeability. The regioisomer with dual -CF₃ groups additionally introduces a second metabolically stable yet sterically demanding fluorinated aromatic ring, which can differentially affect binding-pocket compatibility in targets such as kinases and GPCRs, where the C-2 substituent occupies distinct hydrophobic sub-pockets [1].

regiochemistry benzylsulfanyl positional isomerism target engagement topology

Phenyl Substituent Positional Comparison: C-5 3-CF₃-Phenyl vs. C-5 Unsubstituted Phenyl and C-5 4-CF₃-Phenyl Analogs

The 3-(trifluoromethyl)phenyl group at the C-5 position of the target compound confers a meta-CF₃ substitution pattern on the pendant phenyl ring. In pyrimidine-based kinase inhibitor SAR, the meta-CF₃ orientation has been shown to provide a distinct electronic and steric profile compared to para-CF₃ substitution. A comparative analysis of 5-trifluoromethylpyrimidine EGFR inhibitors reported that para-substituted 4-CF₃-phenyl analogs exhibited IC₅₀ values against EGFR kinase approximately 2- to 5-fold weaker (higher IC₅₀) than meta-substituted counterparts in matched molecular pair comparisons [1]. The specific meta orientation present in the target compound (CAS 339101-81-4) is therefore predicted to optimize interactions with hydrophobic sub-pockets that prefer a bent or angled aryl-CF₃ geometry, whereas the para isomer presents a more linear projection that can be suboptimal. Additionally, meta-CF₃ substitution generally confers greater metabolic stability compared to para-CF₃ in phenyl-pyrimidine series, as para-CF₃-phenyl groups are more susceptible to oxidative defluorination in human liver microsome assays [2].

trifluoromethyl positioning electronic effects metabolic stability

Sulfur Linker vs. Oxygen/Nitrogen Linker Differentiation at C-2: Impact on Cytotoxicity and Selectivity

The C-2 benzylsulfanyl group of the target compound embeds a divalent sulfur atom as a thioether linker connecting the benzyl moiety to the pyrimidine core. In comparative SAR studies on pyrimidine-based S-DABO reverse transcriptase inhibitors, the 2-benzylsulfanyl series displayed a broad range of anti-HIV-1 IC₅₀ values (0.12–6.67 µM) with selectivity indices exceeding 2,642 for the most potent analog, whereas 2-benzyloxy (oxygen-linked) or 2-benzylamino (nitrogen-linked) congeners showed either substantially reduced antiviral activity or altered cytotoxicity profiles [1]. The sulfur atom contributes distinct polarizability (C–S–C bond angle ~100–104°, vs. C–O–C ~110–115°), different H-bond acceptor capacity, and greater metabolic liability toward oxidation to sulfoxide/sulfone, which can be exploited for prodrug strategies or, conversely, may introduce unwanted reactive metabolite formation [2]. SAR trend data from a 3-allyl-2-(benzylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone series explicitly rank the C-2 substituent potency order as 2-Pyridine > Benzylsulfanyl > Unsubstituted, but note that the benzylsulfanyl group uniquely reduces cytotoxicity relative to the 2-pyridine congener .

thioether vs. ether linker cytotoxicity modulation SAR at C-2 position

Predicted ADME Differentiation: CNS MPO and BBB Penetration Potential vs. Heavier Polycyclic Analogs

The target compound, with a molecular weight of 346.37 g/mol, cLogP ≈ 4.8, and two H-bond acceptors (pyrimidine N1 and N3), yields a calculated CNS Multiparameter Optimization (MPO) score of approximately 4.0–4.5 on the Pfizer 0–6 scale, placing it within the desirable range for CNS drug candidates (MPO ≥ 4). In contrast, the heavier 2-benzylsulfanyl-4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine analog (CAS 71445-41-5; MW = 396.4 g/mol) contains a naphthyl group that increases molecular weight, elevates cLogP above 5.5, and reduces the CNS MPO score below 3.0, predicting significantly lower CNS exposure . Additionally, the compound 2-(benzylsulfanyl)-4-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile (CAS 303985-07-1; MW = 479.54 g/mol) further exceeds Rule-of-Five boundaries with an additional phenylsulfanyl group, making it unsuitable for CNS and oral bioavailability applications . These property differences mean that the target compound occupies a sweet spot for CNS drug discovery that is lost in bulkier, more lipophilic benzylsulfanyl-pyrimidine analogs.

CNS drug-likeness blood–brain barrier penetration physicochemical property optimization

Synthetic Tractability and Chemical Handle Versatility: C-2 Thioether as a Modular Diversification Point

The C-2 benzylsulfanyl group in the target compound provides a chemically addressable sulfur atom that can be selectively oxidized to the corresponding sulfoxide (S=O) or sulfone (O=S=O) under controlled conditions, enabling systematic modulation of polarity, hydrogen-bonding capacity, and metabolic stability without altering the core pyrimidine or the C-5 3-CF₃-phenyl pharmacophore. In contrast, C-2 aryl or alkyl directly attached pyrimidine analogs (e.g., 2-(3-trifluoromethylphenyl)pyrimidine) lack this post-synthetic diversification handle entirely, while C-2 amino-substituted analogs require more complex deprotection/re-functionalization sequences . The benzylsulfanyl group also permits selective S-debenzylation under dissolving-metal or catalytic hydrogenolysis conditions to reveal a free thiol (-SH) at C-2, which can be re-alkylated with diverse electrophiles as a late-stage diversification strategy [1]. This synthetic versatility makes the target compound a superior scaffold for parallel library synthesis compared to C-2 carbon-linked or C-2 amino-substituted pyrimidine analogs. Additionally, the C-5 position—occupied by an aryl group in the target compound—remains chemically inert under typical C-2 thioether manipulation conditions, enabling orthogonal functionalization strategies that are not possible in analogs where both C-2 and C-5 bear reactive substituents.

synthetic accessibility thioether oxidation prodrug design chemical diversification

Antimicrobial Class-Level SAR: Benzylsulfanyl Substitution Confers Unique Antifungal Activity Not Observed for Amino-Substituted Congeners

A systematic biological evaluation of 5-hydroxymethylpyrimidine derivatives screened for antifungal activity revealed that only the derivative bearing a 4-benzylsulfanyl substituent exhibited measurable antifungal action, whereas derivatives with an aliphatic amino group at the same position were completely inactive [1]. Furthermore, derivatives with aliphatic amino groups at the 4-position were found to be generally less toxic to normal cells than those containing a benzylsulfanyl group, indicating that the benzylsulfanyl moiety engages biological targets that are not accessible to amino-substituted counterparts. While this class-level evidence derives from 4-benzylsulfanyl pyrimidines (rather than the 2-benzylsulfanyl substitution pattern of the target compound), the principal finding—that the benzylsulfanyl group uniquely enables antifungal target engagement while amino groups do not—is relevant to the target compound's differentiation from amino-substituted pyrimidine analogs that a researcher might otherwise consider as cheaper or more readily available alternatives. This contrasts with the antibacterial domain, where certain amino-substituted pyrimidines (e.g., trimethoprim analogs) display potent activity, suggesting that benzylsulfanyl-containing pyrimidines may address a different biological target space.

antifungal activity benzylsulfanyl pharmacophore pyrimidine antimicrobial SAR

Optimal Research and Procurement Application Scenarios for 2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine (CAS 339101-81-4)


CNS Kinase Inhibitor Lead Generation: Exploiting Favorable CNS MPO and the Meta-CF₃ Pharmacophore

The compound's calculated CNS MPO score of approximately 4.0–4.5, combined with the meta-CF₃-phenyl substitution pattern that is associated with optimized kinase hinge-binding interactions, makes it a valuable procurement target for CNS kinase inhibitor screening libraries. Researchers targeting kinases with established Type I or Type II inhibitor pharmacophores (e.g., EGFR, VEGFR, FAK) can use this compound as a core scaffold for fragment growth or as a starting point for focused library synthesis, leveraging the predicted blood–brain barrier penetration advantage over bulkier benzylsulfanyl-pyrimidine analogs. The C-2 thioether handle additionally enables systematic modulation of oxidation state (sulfoxide/sulfone) to fine-tune CNS exposure and target residence time [1] .

Antifungal Lead Discovery: Benzylsulfanyl Pharmacophore Screening Against Phytopathogenic and Human Pathogenic Fungi

Based on class-level SAR demonstrating that benzylsulfanyl-substituted pyrimidines uniquely retain antifungal activity while amino-substituted analogs lose it entirely, this compound is well-suited for phenotypic or target-based antifungal screening panels. Agricultural research groups investigating phytopathogenic fungi (e.g., Rhizoctonia solani, Botryosphaeria dothidea) can procure this compound as part of a focused set to identify benzylsulfanyl-pyrimidine hits. The compound's molecular weight and lipophilicity profile are consistent with agrochemical lead space, and the C-2 thioether provides a diversification point for optimizing fungicidal potency and selectivity relative to commercial strobilurin or azole controls [2].

Medicinal Chemistry Diversification: C-2 Thioether as a Modular Handle for Parallel Library Synthesis

The target compound is an ideal building block for parallel library synthesis programs, where the C-2 benzylsulfanyl group serves as a chemically addressable handle for systematic diversification. Late-stage oxidation to sulfoxide or sulfone provides three oxidation states (thioether, sulfoxide, sulfone) from a single parent compound, enabling rapid exploration of hydrogen-bonding, polarity, and metabolic stability SAR without re-synthesizing the C-5 3-CF₃-phenyl pyrimidine core. Alternatively, S-debenzylation followed by re-alkylation with diverse electrophiles permits exploration of alkyl/benzyl SAR at the 2-position. This synthetic versatility makes batch procurement of the parent compound economically efficient for SAR programs, as one batch yields multiple distinct analogs for biological testing [3].

Anti-HIV Reverse Transcriptase Inhibitor Fragment Elaboration Using S-DABO Scaffold Analogy

The structural homology between the target compound and the S-DABO class of non-nucleoside reverse transcriptase inhibitors (NNRTIs)—which feature a 2-benzylsulfanylpyrimidin-4(3H)-one core—positions this compound as a fragment-elaboration starting point for anti-HIV drug discovery. The S-DABO SAR framework demonstrates that the 2-benzylsulfanyl group contributes to antiviral activity with selectivity indices exceeding 2,642 for optimized analogs. Researchers pursuing NNRTI programs can procure this compound as a scaffold for structure-guided optimization, modifying the C-5 aryl group and exploring hydrogen-bonding interactions at the pyrimidine 1- and 3-nitrogen positions, while preserving the benzylsulfanyl motif that is critical for the cytotoxicity-selectivity balance observed in this chemotype [4].

Quote Request

Request a Quote for 2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.